3-Isopropyl-2-methoxy-5-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-methyl-3-propan-2-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8-9(12-4)10-5-7(3)11-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKFIUKGRGDXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575259 | |
| Record name | 2-Methoxy-5-methyl-3-(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32021-41-3 | |
| Record name | 2-Methoxy-3-isopropyl-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32021-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-methyl-3-(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropyl-2-methoxy-5-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of 3 Isopropyl 2 Methoxy 5 Methylpyrazine
Microbial Production and Metabolite Profile
The biosynthesis of 3-isopropyl-2-methoxy-5-methylpyrazine is well-documented in the microbial world, particularly within the bacterial domain. Certain species are notable for their capacity to produce this and other related pyrazine (B50134) compounds, contributing to their characteristic metabolic fingerprint.
Production by Serratia Species (S. oderifera, S. ficaria, S. rubidea)
A seminal study identified several odoriferous strains of the genus Serratia as producers of this compound. asm.orgnih.govresearchgate.net This compound is the major alkyl-methoxypyrazine responsible for the distinct potato-like odor exhibited by cultures of Serratia rubidea, Serratia oderifera, and Serratia ficaria. asm.orgnih.govresearchgate.net Research indicates that the production of this pyrazine is a key characteristic of these particular species. For instance, analysis of Serratia rubidea cultures has shown yields of this compound in the range of 15-20 mg/L. up.ac.za
In addition to the target compound, these Serratia strains produce a variety of other pyrazines, creating a complex metabolite profile. Other compounds identified in these cultures include 3-isopropyl-2-methoxypyrazine, 3-isobutyl-2-methoxypyrazine, and 3-sec-butyl-2-methoxy-5-methylpyrazine. nih.gov The presence and relative concentrations of these pyrazines contribute to the unique aromatic signature of each species.
Table 1: Pyrazines Produced by Select Serratia Species
| Species | Major Pyrazine Produced | Other Pyrazines Also Detected |
|---|---|---|
| Serratia rubidea | This compound | 3-sec-Butyl-2-methoxy-5(6)-methylpyrazine |
| Serratia oderifera | This compound | 3-Isobutyl-2-methoxy-6-methylpyrazine |
| Serratia ficaria | This compound | 3-sec-Butyl-2-methoxy-5(6)-methylpyrazine |
Data sourced from Gallois and Grimont, 1985 and Mahomed Ali, 2010. nih.govup.ac.za
Biosynthesis in Pseudomonas Species (e.g., Pseudomonas sp. from Boana prasina skin)
Research into the chemical ecology of amphibians has revealed a symbiotic relationship between the tree frog Boana prasina and bacteria from the genus Pseudomonas. The volatile profile from the frog's skin contains a variety of methoxypyrazines that contribute to sex-specific chemical scents. asm.orgnih.gov Scientific investigation traced the origin of these compounds to a Pseudomonas sp. strain isolated directly from the frog's skin. asm.orgnih.govresearchgate.net This symbiotic bacterium is present in nearly all individuals studied and is maintained in captive conditions, confirming its role as the source of these methoxypyrazines. asm.orgnih.gov The production of these volatile compounds by the bacteria is believed to play a role in the host's social interactions and chemical signaling. asm.org
Association with Enterobacteriaceae in Fermentation Processes
The family Enterobacteriaceae, which includes the genus Serratia, is frequently associated with fermentation processes, such as those for coffee. During the initial stages of coffee bean fermentation, Enterobacteriaceae are prevalent. nih.govmdpi.com These bacteria are linked to the formation of various metabolites, some of which are considered off-flavors in the final product. nih.govmdpi.com Specifically, the presence of Enterobacteriaceae is associated with the production of this compound, which can impart undesirable potato-like or earthy notes to the coffee if not controlled. nih.govmdpi.commsu.edu The activity of these microorganisms and their production of pyrazines are a critical consideration in managing the quality and sensory profile of fermented foods.
Occurrence in Other Microorganisms
Beyond the well-known Serratia producers, this compound has been identified in other bacterial genera. A recent study investigating the microbiome of mice found the compound in an extract from Bacillus velezensis OM03. rjptonline.org This finding expands the known distribution of this pyrazine to the Bacillus genus, which is noted for its diverse metabolic capabilities. rjptonline.org Additionally, while not always producing the exact target compound, related species like Lysobacter capsici have been shown to produce a wide array of mono- and dialkylated methoxypyrazines, including derivatives of isopropyl-methoxypyrazine, highlighting the broader capacity for pyrazine synthesis within the microbial world. frontiersin.org
Plant Sources and Ecological Context
While microbial synthesis is a primary source, this compound has also been confirmed as a natural constituent within the plant kingdom.
Identification in Panax ginseng Root
The volatile aroma profile of Ginseng Radix, the root of Panax ginseng, is complex and has been the subject of detailed chemical analysis. Early research in 1984 by Iwabuchi et al. investigated the aromatic constituents of ginseng and identified a basic fraction containing numerous pyrazine compounds that contribute to its characteristic earthy and green aroma. nih.govresearchgate.net Subsequent analyses of ginseng's essential oil have confirmed the presence of this compound as one of these volatile constituents. semanticscholar.orgresearchgate.netplantaedb.com The structure of this compound, along with the related isomer 3-sec-butyl-2-methoxy-5-methylpyrazine, was determined through mass spectrometry and confirmed by chemical synthesis. researchgate.netresearchgate.net These methoxypyrazine derivatives are considered to be of major significance to the unique aroma profile of ginseng root. researchgate.net
Potential Role in Plant Signaling and Defense Mechanisms
The function of this compound in plants is not yet fully understood. This compound has been identified in Panax ginseng (Korean ginseng), a plant known for its rich and diverse phytochemical profile. vulcanchem.com Its existence in botanical sources has led to the hypothesis that it may play a role in the plant's defense against herbivores or in cell-to-cell signaling. vulcanchem.com However, this proposed function is speculative and requires further direct ecological and physiological research to confirm. vulcanchem.com General plant defense mechanisms are complex, involving a wide array of secondary metabolites like phenolics, flavonoids, and terpenoids, but a specific defensive or signaling role for this compound has not been definitively established in scientific literature.
Animal-Associated Presence
The compound this compound has been detected in various animal species, where it is involved in chemical communication and other ecological interactions.
Secretions of Amphibians (Boana prasina skin) and Symbiotic Bacteria
The skin secretions of the South American tree frog, Boana prasina, contain a complex mixture of volatile organic compounds, including a notable presence of methoxypyrazines. Scientific analysis has identified this compound as one of four distinct methoxypyrazines in these secretions.
Research has revealed that the production of these methoxypyrazines is not undertaken by the frog itself but is traced to symbiotic bacteria living on its skin. A specific bacterium, identified as a Pseudomonas species, was isolated from the frog's skin and found to produce these volatile compounds. This symbiotic relationship highlights a fascinating mechanism where bacteria may be the source of chemical signals used by the host amphibian. The profile of these compounds also shows sex-specific differences, suggesting they may play a role in chemical communication, such as mate selection.
| Compound Name | Abbreviation | Presence Confirmed |
|---|---|---|
| 2-isopropyl-3-methoxypyrazine (B1215460) | MOP 1 | Yes |
| This compound | MOP 2 | Yes |
| 2-sec-butyl-3-methoxypyrazine | MOP 3 | Yes |
| 3-sec-butyl-2-methoxy-5-methylpyrazine | MOP 4 | Yes |
Involvement in Insect Chemical Communication (e.g., Ant Pheromones)
Pyrazines as a class of compounds are known to be important in the chemical communication systems of insects, particularly ants, where they can function as alarm or trail pheromones. For example, 3-ethyl-2,5-dimethylpyrazine (B149181) has been identified as a key component of the trail pheromone for ants in the genus Messor and Myrmica rubra. entsocbc.caresearchgate.net These chemical trails guide nestmates to food sources. entsocbc.ca
However, while the broader family of pyrazines is clearly implicated in ant communication, there is no direct scientific evidence to date that specifically identifies this compound as a pheromone used by ants. Its role in insect chemical communication remains unconfirmed in the current body of research.
Association with Insect-Mediated Flavor Defects (e.g., Antestiopsis orbitalis in coffee)
A significant flavor defect in coffee from the Great Lakes region of Africa, known as the "potato taste defect" (PTD), has been linked to the antestia bug, Antestiopsis orbitalis. When this insect feeds on coffee cherries, it creates wounds that are believed to allow for the entry of specific bacteria. These bacteria then produce potent odor-causing compounds that taint the beans.
Crucially, detailed chemical analyses of coffee beans affected by PTD have consistently identified 2-isopropyl-3-methoxypyrazine (IPMP) and, in some cases, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), as the primary compounds responsible for the potato-like off-flavor. ashs.orgresearchgate.netnih.gov The current scientific consensus attributes the defect to these specific isomers, not to this compound. Therefore, the association of this compound with the PTD caused by Antestiopsis orbitalis is not supported by research findings.
| Compound Name | Abbreviation | Role in PTD |
|---|---|---|
| 2-isopropyl-3-methoxypyrazine | IPMP | Primary causative agent |
| 2-isobutyl-3-methoxypyrazine | IBMP | Contributing compound |
| This compound | - | Not scientifically linked |
Biosynthetic Pathways and Precursors
Microbial Biosynthesis Mechanisms
Microorganisms, particularly bacteria, are the most well-documented producers of 3-Isopropyl-2-methoxy-5-methylpyrazine. The biosynthesis is intricately linked to their primary metabolic pathways, utilizing common metabolites as building blocks.
The structural components of this compound strongly suggest a biosynthetic relationship with several amino acids. The isopropyl group is hypothesized to originate from valine, while the pyrazine (B50134) ring itself is likely formed from the condensation of other amino acid derivatives. Research has indicated that the biosynthesis of alkylpyrazines is often linked to the availability of specific amino acids in the growth medium.
For instance, studies on the biosynthesis of related pyrazines have shown a direct incorporation of labeled amino acids into the final pyrazine structure. The branched-chain amino acids—isoleucine, leucine, and valine—are key precursors for the corresponding alkyl groups found in various pyrazines. Glycine and threonine are also considered potential contributors to the pyrazine ring backbone. The metabolic state of the microorganism and the availability of these precursor amino acids can significantly influence the profile of pyrazines produced.
Table 1: Amino Acid Precursors and their Corresponding Structural Contribution to Pyrazines
| Amino Acid | Corresponding Structural Moiety in Pyrazines |
|---|---|
| Valine | Isopropyl group |
| Leucine | Isobutyl group |
| Isoleucine | sec-Butyl group |
| Threonine | Methyl group |
Serratia marcescens and Pseudomonas perolens are two bacterial species that have been identified as producers of this compound. While the exact pathways are not definitively established, a generally accepted hypothesis involves the following key steps:
Formation of α-aminoketones: This is thought to be a critical initial step where amino acid precursors are converted into reactive α-aminoketone intermediates.
Condensation and Dihydropyrazine (B8608421) Formation: Two molecules of the α-aminoketone, or a molecule of an α-aminoketone and an α-amino acid, condense to form a dihydropyrazine ring.
Oxidation: The unstable dihydropyrazine intermediate is then oxidized to form the stable aromatic pyrazine ring.
Alkylation and Methylation: Subsequent enzymatic reactions are responsible for the addition of the isopropyl and methyl groups to the pyrazine ring, derived from their respective amino acid precursors.
O-methylation: The final step is the methylation of a hydroxyl group on the pyrazine ring to form the methoxy (B1213986) group, a reaction catalyzed by an O-methyltransferase.
In Serratia marcescens, the production of various alkylpyrazines has been documented, and the specific profile of these compounds is influenced by the composition of the culture medium, further supporting the role of amino acid precursors. Similarly, Pseudomonas perolens has been noted for its production of methoxypyrazines, including the title compound.
The final steps in the biosynthesis of this compound are catalyzed by specific enzyme systems. The alkylation steps, which involve the attachment of the isopropyl and methyl groups, are believed to be mediated by enzymes that utilize activated forms of the precursor molecules, likely derived from amino acid catabolism.
The methylation of the hydroxyl group to form the characteristic methoxy group is carried out by a class of enzymes known as O-methyltransferases (OMTs). These enzymes typically use S-adenosyl methionine (SAM) as a methyl donor. The identification of genes encoding for OMTs in pyrazine-producing microorganisms lends strong support to their role in the biosynthesis of methoxypyrazines.
Table 2: Key Enzymatic Steps in the Proposed Biosynthesis of this compound
| Biosynthetic Step | Enzyme Class (Putative) | Precursors/Substrates | Product |
|---|---|---|---|
| Formation of α-aminoketones | Transaminases, Decarboxylases | Amino acids (e.g., Valine, Threonine) | α-aminoketones |
| Condensation | Non-enzymatic or condensing enzyme | α-aminoketones | Dihydropyrazine |
| Oxidation | Oxidase/Dehydrogenase | Dihydropyrazine | Alkylpyrazine |
Plant Biosynthesis Pathways (Limited Information)
Information regarding the biosynthesis of this compound in plants is considerably more limited compared to microbial pathways. While methoxypyrazines are known to be important aroma compounds in many vegetables and fruits, the specific biosynthetic routes are not well understood.
It is hypothesized that the biosynthetic pathways in plants may share similarities with those in microorganisms, with amino acids serving as the primary precursors. The presence of isoleucine, leucine, and valine in plant tissues, along with the enzymatic machinery for their metabolism, suggests that they could be channeled into pyrazine biosynthesis.
Recent studies on other methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP) in grapes, have started to shed light on these pathways. It is plausible that analogous routes exist for the formation of this compound in certain plant species, involving the condensation of amino acid-derived intermediates followed by methylation.
Comparative Analysis of Biosynthetic Routes Across Taxa
A comparative analysis of the biosynthetic routes for this compound reveals a common theme centered around amino acid metabolism. In both bacteria and putatively in plants, the fundamental building blocks are derived from this central metabolic pool.
The primary differences likely lie in the specific enzymes and regulatory mechanisms involved. Bacteria, with their rapid growth rates and metabolic plasticity, can often produce a diverse array of pyrazines in response to environmental cues and substrate availability. In contrast, pyrazine biosynthesis in plants is likely more tightly regulated and integrated with developmental and physiological processes.
The final O-methylation step, catalyzed by O-methyltransferases, appears to be a conserved feature across different taxa. However, the specificities of these enzymes for their pyrazine substrates may vary, contributing to the diversity of methoxypyrazines observed in nature. Further research, including genomic and transcriptomic analyses, is needed to fully elucidate and compare the biosynthetic machinery for this compound across different organisms.
Synthetic Methodologies and Chemical Derivatization
Laboratory and Industrial Synthetic Approaches
The construction of the substituted pyrazine (B50134) ring is a multi-step process. Industrial and laboratory syntheses often begin with the formation of the heterocyclic core, followed by the introduction and modification of functional groups.
A foundational and widely employed method for constructing the pyrazine ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound (diketone). jlu.edu.cnresearchgate.net This reaction is a versatile and common route for creating the 1,4-diazine heterocyclic system. researchgate.net In an industrial context, a typical synthesis for a substituted pyrazine begins with this condensation step to form the basic ring structure. vulcanchem.com
The general mechanism involves the reaction of the two amine groups of the diamine with the two carbonyl groups of the diketone, leading to a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine ring. The choice of starting materials directly determines the substitution pattern of the resulting pyrazine. For instance, to achieve the substitution pattern of 3-isopropyl-2-methoxy-5-methylpyrazine, one could hypothetically use 1,2-diaminopropane (B80664) to introduce the methyl group and an appropriately substituted diketone. The reaction is often facilitated in protic organic solvents. jlu.edu.cn Various catalysts, including acid catalysts, can be used to promote the condensation. researchgate.netresearchgate.net
The specific substituents on the pyrazine ring are often introduced in subsequent functionalization steps after the core ring has been formed. vulcanchem.com
Methoxylation: The methoxy (B1213986) group at the C-2 position is typically not added directly. The synthesis is often designed to first produce a 2-hydroxypyrazine (B42338) intermediate. researchgate.net This hydroxyl group is then methylated in a subsequent step to yield the desired 2-methoxypyrazine. Common methylating agents for this transformation include dimethyl sulfate (B86663) or diazomethane. vulcanchem.comacs.org
Isopropylation and Methylation: The alkyl groups (isopropyl and methyl) can be introduced by selecting appropriately substituted starting materials for the initial condensation reaction. For example, using L-leucinamide as a precursor in condensation reactions can introduce the isobutyl group in the synthesis of related pyrazines. acs.org Alternatively, alkyl groups can be introduced onto the pyrazine ring through other reactions, such as Friedel-Crafts alkylation, although direct substitution on the electron-deficient pyrazine ring can be challenging and may require activating groups or specific catalysts. vulcanchem.comthieme-connect.de
Table 1: Key Synthetic Transformations and Reagents
| Transformation | Precursor Functional Group | Reagent Examples | Resulting Functional Group |
|---|---|---|---|
| Pyrazine Ring Formation | 1,2-Diamine + 1,2-Diketone | Acid or metal catalysts | Substituted Pyrazine |
| Methoxylation | 2-Hydroxypyrazine | Dimethyl sulfate, Diazomethane | 2-Methoxypyrazine |
| Alkylation | Pyrazine Ring | Alkyl-substituted precursors (e.g., specific diamines/diketones) | Alkyl-substituted Pyrazine |
While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant in the broader chemistry of pyrazines, particularly for complex, biologically active derivatives. nih.gov The synthesis of specific stereoisomers is crucial when the biological activity or sensory profile is dependent on the three-dimensional arrangement of atoms.
An example can be found in the synthesis of bis-steroidal pyrazine natural products like Ritterazine B and Cephalostatin 1, which are known for their potent cytotoxic activities. mdpi.com The total synthesis of these complex molecules often hinges on a late-stage pyrazine-forming reaction that joins two distinct and stereochemically complex steroidal fragments. mdpi.com The stereochemistry of substituents on these fragments can significantly influence the biological potency of the final compound, necessitating highly controlled, stereoselective synthetic routes to obtain the desired diastereomers in pure form. nih.gov
Chemical Confirmation of Naturally Occurring Isomers
The structural elucidation and confirmation of naturally occurring pyrazine isomers rely heavily on modern spectroscopic techniques. When researchers synthesize isomers of alkyl-methoxypyrazines, confirming the precise location of the substituents is critical. acs.org
High-resolution mass spectrometry (HRMS) is a key tool used to determine the exact molecular weight and, consequently, the elemental composition of a synthesized compound. This allows for unambiguous confirmation of the molecular formula. For example, in a study of related isomers, the molecular weight of 2-isobutyl-3-methoxy-5-methylpyrazine was experimentally found to be 180.12625, which corresponds to the required formula C₁₀H₁₆N₂O. acs.org
Proton Magnetic Resonance (PMR) spectroscopy is then used to distinguish between positional isomers. The chemical shifts and coupling patterns of the protons on the aromatic ring and the alkyl side chains provide definitive evidence for the substitution pattern. By analyzing the PMR spectra, chemists can confirm the exact position of groups like the methyl substituent on the pyrazine ring. acs.org
Table 2: High-Resolution Mass Spectrometry Data for Pyrazine Analogs
| Compound | Required Molecular Formula | Found Molecular Weight |
|---|---|---|
| 2-Isobutyl-3-methoxy-5-methylpyrazine | C₁₀H₁₆N₂O | 180.12625 |
| 2-Isobutyl-3-methoxy-6-methylpyrazine | C₁₀H₁₆N₂O | 180.12672 |
| 2-Isobutyl-3-methoxy-5,6-dimethylpyrazine | C₁₁H₁₈N₂O | 194.13903 |
Data sourced from Seifert, R. M., et al. (1972). acs.org
Analog Synthesis for Structure-Activity Relationship Studies
The synthesis of chemical analogs is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological or sensory properties. In the context of aroma compounds like this compound, SAR studies are crucial for determining which parts of the molecule are responsible for its potent odor. acs.org
Research into the potent bell pepper aroma of 2-isobutyl-3-methoxypyrazine (B1223183) has led to the synthesis of several methylated analogs to probe the effect of additional substituents on odor potency. Scientists synthesized 2-isobutyl-3-methoxy-5-methylpyrazine and 2-isobutyl-3-methoxy-6-methylpyrazine to investigate how adding a methyl group to the otherwise unsubstituted side of the pyrazine ring impacts its odor threshold. acs.org
The results demonstrated that any substitution on the carbons at positions 5 or 6 dramatically increased the odor threshold, thereby decreasing the odor potency. This suggests that for maximum potency in this class of methoxypyrazines, one side of the ring must remain unsubstituted. acs.org Replacing the pyrazine ring with a pyridine (B92270) ring was also found to significantly decrease odor potency, highlighting the importance of the 1,4-diaza structure. acs.org
Table 3: Odor Thresholds of 2-Isobutyl-3-methoxypyrazine and its Analogs
| Compound | Odor Threshold (parts per 10¹²) |
|---|---|
| 2-Isobutyl-3-methoxypyrazine | 2 |
| 2-Isobutyl-3-methoxy-5-methylpyrazine | 260 |
| 2-Isobutyl-3-methoxy-6-methylpyrazine | 2,600 |
| 2-Isobutyl-3-methoxy-5,6-dimethylpyrazine | 315,000 |
| 2-Methoxy-3-isobutylpyridine | 11,000 |
Data sourced from Seifert, R. M., et al. (1972). acs.org
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Hydroxypyrazine |
| 2-Methoxypyrazine |
| 2-Isobutyl-3-methoxypyrazine |
| 2-Isobutyl-3-methoxy-5-methylpyrazine |
| 2-Isobutyl-3-methoxy-6-methylpyrazine |
| 2-Isobutyl-3-methoxy-5,6-dimethylpyrazine |
| 2-Methoxy-3-isobutylpyridine |
| Ritterazine B |
| Cephalostatin 1 |
| Dimethyl sulfate |
| Diazomethane |
Analytical Chemistry and Detection Methodologies
Chromatographic Techniques
Chromatographic methods are fundamental to the analysis of 3-Isopropyl-2-methoxy-5-methylpyrazine, providing the necessary separation from other volatile and semi-volatile compounds present in a sample.
Gas chromatography (GC) is the primary technique for separating this compound from other compounds in a mixture. In this method, the volatile pyrazine (B50134) is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. nist.gov Capillary columns with different polarities, such as non-polar DB-5 or polar BP20 and FFAP columns, are employed to achieve effective separation of methoxypyrazines. nist.govopenagrar.depherobase.com The choice of column is critical for resolving the target analyte from potentially interfering compounds in complex samples like wine or food products. openagrar.devt.edu
For definitive identification and precise quantification, gas chromatography is most commonly coupled with mass spectrometry (GC-MS). researchgate.net This powerful combination uses the GC to separate the compounds before they enter the mass spectrometer, which acts as a highly specific and sensitive detector. nih.gov The GC-MS system can be operated in different modes; for instance, the selected ion monitoring (SIM) mode is often used to enhance sensitivity for detecting the very low concentrations of methoxypyrazines found in matrices like vegetables and wine. openagrar.deresearchgate.netmdpi.com This approach has been successfully used to quantify this compound and related compounds in various vegetables, often for the first time in matrices like carrots and cucumbers. researchgate.net
Electron Impact (EI) is a common ionization technique used in GC-MS for the analysis of methoxypyrazines. openagrar.de In the EI source, molecules eluting from the GC column are bombarded with high-energy electrons (typically 70 eV). This process causes the molecule to ionize and fragment in a reproducible manner. While the molecular ions of methoxypyrazines can be of low relative abundance in EI mass spectra, the fragmentation patterns are characteristic and serve as a molecular fingerprint for identification. openagrar.de
The identification of this compound is confirmed by comparing its EI mass spectrum to reference spectra from established databases. nist.gov The National Institute of Standards and Technology (NIST) Chemistry WebBook is a critical resource that contains mass spectral data for a vast number of compounds, including this specific pyrazine. nist.govnist.gov The fragmentation pattern, which shows the specific mass-to-charge (m/z) ratios of the ion fragments, is unique to the compound's structure. The total ion current for methoxypyrazines is often concentrated among a few key daughter ions, which aids in their characterization even at low levels. openagrar.de
The Kovats Retention Index (RI) is another crucial parameter used to confirm the identity of a compound in gas chromatography. The RI relates the retention time of the analyte to the retention times of n-alkane standards analyzed under the same temperature-programmed conditions. This value is more stable between different instruments and laboratories than retention time alone. The NIST WebBook and other databases provide experimentally determined RI values for this compound on various column types. nist.govnih.gov Comparing the experimentally determined RI with the reference value provides an additional layer of confidence in the identification. nist.gov
Table 1: Kovats Retention Indices for this compound
| Column Type | Stationary Phase | Retention Index (I) | Reference |
|---|---|---|---|
| Capillary | DB-5 (Non-polar) | 1149 | nist.gov |
Headspace-Solid Phase Microextraction (HS-SPME) is a widely used sample preparation technique for extracting volatile and semi-volatile compounds like this compound from a sample matrix prior to GC-MS analysis. researchgate.netnih.govresearchgate.net This solvent-free method is based on the partitioning of analytes between the sample, the headspace (gas phase) above the sample, and a fused-silica fiber coated with a sorbent material. nih.gov After a set extraction time, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are desorbed for analysis. vt.edu
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. vt.edunih.gov For pyrazines, fiber coatings such as polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) or those incorporating Carboxen (e.g., DVB/CAR/PDMS) have been shown to be effective. vt.edunih.govresearchgate.net Optimization of these parameters is crucial for achieving the sensitivity required to detect the picogram-per-liter concentrations at which these compounds can be present in products like wine. mdpi.com
Table 2: Example HS-SPME Conditions for Pyrazine Analysis
| Parameter | Condition | Matrix | Reference |
|---|---|---|---|
| Fiber Coating | 50/30 µm DVB/CAR/PDMS | Yeast Extract | nih.gov |
| Fiber Coating | PDMS/DVB | Oil | nih.gov |
| Extraction Temperature | 50 °C | Oil | nih.gov |
| Extraction Time | 50 min | Oil | nih.gov |
Solvent-Assisted Flavor Evaporation (SAFE) for Volatile Isolation
Solvent-Assisted Flavor Evaporation (SAFE) is a highly regarded technique for the gentle and efficient isolation of volatile and semi-volatile compounds like this compound from complex matrices. youtube.com This method involves a distillation process under high vacuum, which allows for evaporation at low temperatures (typically ≤40 °C), thereby minimizing the risk of thermal degradation and artifact formation. tum.de The process starts with a solvent extract of the sample material, from which non-volatile components such as lipids and sugars are separated, yielding a clean isolate of aroma compounds. tum.denih.gov
The SAFE technique has been successfully applied to isolate key odorants, including 2-methoxy-3-(propan-2-yl)pyrazine (an IUPAC name for the target compound), from food products like walnuts. tum.de To overcome drawbacks of manual operation such as sub-optimal yields and potential contamination, an automated SAFE (aSAFE) system has been developed. youtube.com This automated approach utilizes an electronically controlled pneumatic valve, which leads to higher recovery rates of volatile compounds, particularly for high-boiling odorants and in fat-rich samples, while significantly reducing the risk of the isolate being contaminated with non-volatile material. tum.deyoutube.com
Spectroscopic Characterization
Once isolated, spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments such as COSY, HMQC, and HMBC, provide detailed information about the molecule's carbon skeleton and the connectivity of its atoms. mdpi.comipb.pt
The molecular formula of the compound is C₉H₁₄N₂O. nih.govnist.gov The structure consists of a pyrazine ring substituted with an isopropyl group, a methoxy (B1213986) group, and a methyl group. Advanced NMR techniques, including the use of ¹H-¹⁵N HMBC experiments, are particularly valuable for confirming the substitution pattern on the nitrogen-containing pyrazine ring. ipb.pt
Interactive Table: Predicted NMR Data for this compound
The following table outlines the expected chemical shifts (δ) in ppm for the different nuclei in the compound, based on standard values for its constituent functional groups.
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Isopropyl | -CH(CH₃)₂ | 3.0 - 3.5 (septet) | 30 - 35 |
| Isopropyl | -CH(CH ₃)₂ | 1.2 - 1.4 (doublet) | 20 - 25 |
| Methoxy | -OCH₃ | 3.9 - 4.1 (singlet) | 50 - 55 |
| Methyl | -CH₃ | 2.3 - 2.5 (singlet) | 18 - 22 |
| Pyrazine Ring | -CH= | 7.8 - 8.0 (singlet) | 125 - 155 |
Note: The exact chemical shifts and coupling constants would be determined from the analysis of the actual spectra.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a similar compound, 2-methoxy-3-methylpyrazine, shows characteristic absorption bands that can be extrapolated to the target compound. nist.gov Key expected absorptions for this compound include:
C-H stretching: from the isopropyl and methyl groups.
C=N and C=C stretching: associated with the aromatic pyrazine ring.
C-O stretching: from the methoxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting and quantifying aromatic compounds. Methoxypyrazines absorb light in the UV region due to π → π* electronic transitions within the aromatic pyrazine ring. mdpi.com This property is often exploited in quantitative analysis methods, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.
Quantitative Analysis in Complex Matrices (e.g., Food Extracts, Environmental Samples)
Due to the extremely low perception thresholds of methoxypyrazines, often in the nanogram per liter (ng/L) range, their quantitative analysis in food and environmental samples requires highly sensitive and selective methods. mdpi.comucdavis.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the quantification of this compound. google.com Because the compound is typically present at trace levels, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting and concentrating pyrazines from the headspace of a sample before GC-MS analysis. nih.govscispace.comresearchgate.net The selection of the appropriate SPME fiber coating is critical for efficient extraction. google.com
For accurate identification in GC, the Kovats Retention Index (RI) is a key parameter.
Interactive Table: Kovats Retention Indices for this compound
| Column Type | Active Phase | Retention Index (I) |
| Semi-standard non-polar | DB-5 | 1149 |
| Standard polar | Carbowax 20M | 1440 |
| Source: NIST Mass Spectrometry Data Center. nist.gov |
Methods combining Multiple Headspace SPME with an Arrow-type fiber followed by GC-MS have established limits of detection (LODs) and quantification (LOQs) for pyrazines in the range of 2–60 ng/g and 6–180 ng/g, respectively, in complex matrices like edible oils. nih.gov
Advancements in Pyrazine Detection and Profiling
Research continues to push the boundaries of detection for trace-level aroma compounds. Several advanced techniques offer improved sensitivity, selectivity, and speed for pyrazine analysis.
Advanced SPME and GC Techniques: To enhance extraction kinetics, methods like vacuum-assisted headspace SPME (Vac-SPME) have been developed. uliege.be For greater enrichment, multiple cumulative trapping SPME (MCT-SPME) can be used, where volatiles from multiple extractions are concentrated on a cold trap before analysis. uliege.be The separation power of chromatography can be significantly increased by using comprehensive two-dimensional gas chromatography (GC×GC), which provides much higher resolution for complex volatile profiles. uliege.be
Hyperpolarized NMR Spectroscopy: A significant innovation in quantitative analysis is the use of Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique that dramatically increases the signal intensity in NMR spectroscopy. acs.org This method has been used for the highly selective and accurate quantification of pyrazines in edible oils, achieving a limit of quantification as low as 21.0 μmol/L on a low-field benchtop NMR spectrometer, a sensitivity level far beyond that of conventional NMR. acs.org
Fluorescent Probes: The development of novel fluorescent probes represents another frontier in chemical detection. researchgate.net These probes are designed to exhibit a change in fluorescence upon binding to a specific target analyte, offering a potentially rapid, highly sensitive, and selective method for detection in various environments. researchgate.netrsc.org
Ecological and Biological Significance Excluding Human Health
Role in Inter-Kingdom Chemical Communication
As a semiochemical, 3-Isopropyl-2-methoxy-5-methylpyrazine participates in complex communication networks involving insects, bacteria, and amphibians. These chemical signals are crucial for behaviors such as mating, defense, and species recognition.
Insect Pheromones and Semiochemicals
Pyrazines are a well-established class of semiochemicals in the insect world, functioning as alarm, trail, and aggregation pheromones. nih.govresearchgate.netsciencealert.commdpi.com For instance, leafcutter ants utilize pyrazines as trail pheromones to guide colony members, and research suggests these compounds may be produced by associated symbiotic bacteria like Serratia marcescens. nih.govsciencealert.comtechtimes.com While direct evidence identifying this compound as a specific insect pheromone is limited, its production by bacteria known to associate with insects points to a potential role in their chemical ecology. researchgate.netresearchgate.net
Related methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (B1223183) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), have been identified as male-released aggregation cues or allomones (warning odors) in various beetle species. csic.es The production of this compound by certain bacterial strains suggests it could function similarly within insect-microbe symbiotic relationships. researchgate.netresearchgate.net
Bacterial Communication and Volatile Signatures
Bacteria produce a diverse array of volatile organic compounds (VOCs), including pyrazines, which act as a form of chemical language. nih.govfrontiersin.org These molecules can mediate both intra-kingdom (bacterium-to-bacterium) and inter-kingdom (bacterium-to-fungus, bacterium-to-plant) interactions, influencing processes like growth, motility, and biofilm formation. nih.govfrontiersin.orgnih.gov
Research has specifically identified this compound as a major volatile metabolite produced by several odoriferous strains of Serratia, including S. rubidaea, S. odorifera, and S. ficaria. researchgate.netresearchgate.net This compound is a key component of their distinct "volatile signature," the unique profile of VOCs that each bacterial strain emits under specific conditions. While the precise role of this specific pyrazine (B50134) in bacterial cell-to-cell signaling is still an area of active research, its prominence in the volatilome of these bacteria underscores its importance in their metabolic and ecological functions. researchgate.netresearchgate.net
Amphibian Chemical Signals and Sex-Specific Scent Profiles
Chemical signaling is a vital, though historically understudied, mode of communication in anurans (frogs and toads). fapesp.brnih.gov Recent studies have revealed that the skin of the tree frog Boana prasina emits a complex blend of volatile compounds that differ significantly between sexes, suggesting a role in mate recognition. fapesp.brpnas.org
Among the compounds identified, four methoxypyrazines were found in both males and females, one of which is this compound (designated as MOP 2 in the study). pnas.org Although present in both sexes, the relative abundances of the different methoxypyrazines contribute to a distinct, sex-specific scent profile, with females generally having a higher total percentage of these compounds. pnas.org This finding points to this compound being a key contributor to the chemical signals used by these frogs for communication. fapesp.brpnas.org
**Table 1: Methoxypyrazines Identified in the Skin Secretions of the Tree Frog *Boana prasina***
| Compound Name | Abbreviation (in study) | Role |
|---|---|---|
| 2-isopropyl-3-methoxypyrazine | MOP 1 | Component of sex-specific scent profile |
| This compound | MOP 2 | Component of sex-specific scent profile |
| 2-sec-butyl-3-methoxypyrazine | MOP 3 | Major MOP in males, poorly represented in females |
| 3-sec-butyl-2-methoxy-5-methylpyrazine | MOP 4 | Major MOP in females |
Data sourced from a 2019 study on symbiotic bacteria in frogs. pnas.org
Microbial Ecology and Interactions
The production of this compound is not only significant for communication at a distance but also plays a role in localized microbial ecosystems, from symbiotic relationships on animal skin to the complex environments of fermented foods.
Symbiotic Relationships (e.g., Pseudomonas sp. in frog skin)
The origin of the sex-specific methoxypyrazine profile in Boana prasina has been traced to its skin microbiome. pnas.org Research demonstrated that a symbiotic bacterium, identified as a Pseudomonas species, isolated from the frog's skin produces the very same methoxypyrazines, including this compound. pnas.org This symbiotic bacterium is consistently found on the frogs, indicating a stable and significant relationship. pnas.orgwikipedia.org
This discovery highlights a fascinating case of inter-kingdom collaboration where the frog provides a habitat for the bacteria, and the bacteria, in turn, produce the volatile compounds that the frog likely uses for chemical communication. pnas.org Interestingly, the relative amounts of the pyrazines produced by the Pseudomonas sp. in a lab culture differed from the profile found on the frog's skin, suggesting that the frog's skin environment and metabolic conditions may modulate the bacterium's output to create the final, sex-specific signal. pnas.org
Involvement in Food Fermentation Ecosystems
Microbial metabolism is the cornerstone of flavor development in fermented foods, with bacteria and fungi producing a vast array of aromatic compounds. nih.govresearchgate.netresearchgate.nettandfonline.com Pyrazines are important flavor compounds, often associated with roasted, nutty, or earthy notes. nih.govresearchgate.net
Table 2: Documented Microbial Producers of this compound
| Microbial Genus | Species | Ecological Context |
|---|---|---|
| Serratia | S. rubidaea | Bacterial Volatile Signatures |
| Serratia | S. odorifera | Bacterial Volatile Signatures, Food Ecosystems |
| Serratia | S. ficaria | Bacterial Volatile Signatures |
| Pseudomonas | Pseudomonas sp. | Amphibian Skin Symbiont |
Data sourced from studies on bacterial pyrazine production and amphibian symbiosis. researchgate.netresearchgate.netpnas.org
Contribution to Off-Flavor Development in Food Systems
This compound is significantly implicated in a notable off-flavor in the coffee industry known as the "Potato Taste Defect" (PTD). nih.gov This defect, primarily affecting coffees from the Great Lakes region of Africa, including Rwanda, Burundi, and the Democratic Republic of Congo, imparts a potent and undesirable raw potato-like aroma and flavor to the coffee beans, which is detectable after grinding and brewing. coffeehabitat.comrawmaterial.coffeetypica.coffee
While 2-isopropyl-3-methoxypyrazine (IPMP) is often cited as the primary chemical marker for PTD, studies have confirmed that a suite of pyrazines contributes to this off-flavor. rawmaterial.coffeeresearchgate.netresearchgate.net Research has specifically identified this compound as one of the key odor-associated metabolites produced by bacteria linked to PTD-affected coffee beans. nih.gov The presence of these pyrazines renders the coffee unpalatable and can lead to the rejection of entire batches, causing significant economic losses for coffee producers. nih.govtypica.coffee The defect is challenging to manage as it is not visually identifiable in the green or roasted beans, making sensory evaluation after grinding the primary method of detection. typica.coffee
The formation of this compound and other PTD-related pyrazines in coffee is a complex biological issue involving both insect and microbial vectors. The prevailing theory is that physical damage to the coffee cherry is a prerequisite for the microbial activity that produces the off-flavor. coffeehabitat.comrawmaterial.coffeewikipedia.org
The primary insect vector associated with PTD is the Antestia bug (Antestiopsis species), a type of stink bug native to Africa. rawmaterial.coffeewikipedia.org These insects feed on various parts of the coffee plant, including the developing cherries. By piercing the cherry skin to feed, they create entry points for opportunistic, airborne bacteria. coffeehabitat.comwikipedia.orgsucafina.com
Once the integrity of the cherry is compromised, bacteria from the environment can colonize the inner fruit. sucafina.comnih.gov Several bacterial genera have been identified as producers of the potato-like odor, including Pantoea, Serratia, and Pseudomonas. nih.govcoffeehabitat.comnih.gov Specifically, strains of Serratia have been shown to produce this compound in culture. nih.govresearchgate.net These bacteria metabolize precursors within the coffee cherry, leading to the synthesis of the volatile pyrazines that are then absorbed by the coffee bean. nih.gov An alternative hypothesis suggests that the coffee plant itself may produce these pyrazines as a stress response to the insect damage. rawmaterial.coffeeresearchgate.net
Table 1: Microbial and Insect Vectors Associated with PTD and Pyrazine Production
| Vector Type | Name(s) | Role in PTD | Associated Pyrazines Mentioned in Research |
|---|---|---|---|
| Insect | Antestia bug (Antestiopsis spp.) | Damages coffee cherry, creating entry for bacteria. wikipedia.org | Indirectly linked by facilitating bacterial production of pyrazines. rawmaterial.coffee |
| Bacteria | Serratia spp. (S. odorifera, S. ficaria, S. rubidaea) | Produce potato-like odors and specific pyrazines. nih.govnih.gov | This compound, 2-methoxy-3-isopropylpyrazine, 3-s-butyl-2-methoxypyrazine. nih.gov |
| Bacteria | Pantoea spp. (P. coffeiphila) | Implicated in causing PTD by producing pyrazines. nih.govnih.gov | 2-isopropyl-3-methoxypyrazine (IPMP). nih.gov |
| Bacteria | Pseudomonas spp. (P. perolens) | Known to produce potato-like odors from pyrazines. coffeehabitat.com | 2-methoxy-3-isopropylpyrazine. coffeehabitat.com |
Environmental Fate and Degradation Studies
Specific environmental fate data for this compound is limited. However, research on related alkyl-methoxypyrazines and pyrazine compounds in general provides insight into their potential behavior in the environment.
There are no specific studies detailing the aerobic soil metabolism or the environmental half-life of this compound. However, the biodegradation of other pyrazine compounds by soil and environmental microorganisms has been documented. Bacteria have been isolated that can utilize various substituted pyrazines as their sole source of carbon and nitrogen. nih.govnih.govresearchgate.net For example, a strain of Mycobacterium was found to degrade 2,3-diethyl-5-methylpyrazine, a structurally related compound, requiring molecular oxygen for the process. researchgate.net Studies have also identified bacterial consortia from wastewater and cow dung, including genera such as Bacillus, Flavobacterium, Corynebacterium, and Pseudomonas, that are capable of mineralizing pyrazine compounds. researchgate.net
This evidence suggests that microbial degradation is a likely pathway for the dissipation of this compound in soil and water, although the specific pathways and degradation rates are unknown. The persistence of such compounds would depend on various factors including soil type, pH, temperature, moisture, and the viability of the microbial community. nih.govmdpi.comgravitywinehouse.com In the context of grape cultivation, sunlight-induced photodegradation has been identified as a mechanism for the reduction of methoxypyrazine levels in grape berries, indicating that environmental degradation is not solely dependent on microbial metabolism. tdl.orggravitywinehouse.comsauvignonblanc.comwinebusinessanalytics.com
Specific studies on the bioaccumulation potential of this compound in environmental systems could not be found in the reviewed literature. Bioaccumulation refers to the process where an organism absorbs a substance from its environment and food at a rate faster than it can excrete it, leading to accumulation in its tissues. nih.gov
For heterocyclic aromatic compounds in general, properties such as solubility and persistence influence their potential to bioaccumulate. nih.gov While there is a lack of data for this compound, research on other heterocyclic aromatic hydrocarbons has indicated a potential for bioaccumulation, though this is highly dependent on the specific chemical structure and the organism. nih.gov Without experimental data, such as the octanol-water partition coefficient (Log Kow) determined under standardized conditions for this compound, its bioaccumulation potential remains speculative.
Table 2: Summary of Environmental Fate Information for Alkyl-Methoxypyrazines
| Environmental Process | Findings for Related Compounds | Relevance to this compound |
|---|---|---|
| Aerobic Metabolism | Mycobacterium sp. can degrade 2,3-diethyl-5-methylpyrazine. researchgate.net Bacterial consortia (Bacillus, Pseudomonas, etc.) mineralize pyrazines. researchgate.net | Suggests a potential for aerobic biodegradation in soil and water, but specific pathways and rates are unknown. |
| Photodegradation | Sunlight exposure reduces levels of methoxypyrazines (e.g., IBMP) in grape berries. tdl.orggravitywinehouse.com | Indicates that photodegradation could be a relevant environmental dissipation pathway. |
| Bioaccumulation | No specific studies found. Other high molecular weight heterocyclic aromatic compounds show potential for persistence and bioaccumulation. nih.gov | Potential is unknown and cannot be determined without specific experimental data. |
Structure Activity Relationships and Sensory Impact
Molecular Features Influencing Odor Perception
The odor of an alkylmethoxypyrazine is determined by the interplay of its various structural components. The pyrazine (B50134) ring itself, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as the foundational structure. However, it is the substituents attached to this ring that dictate the specific olfactory response.
Substituent Effects on Sensory Profiles (e.g., Earthy, Green, Nutty)
The characteristic aroma of 3-isopropyl-2-methoxy-5-methylpyrazine is described as having earthy, green, and nutty notes. This profile is a direct result of the specific combination of its substituents: an isopropyl group at the 3-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 5-position.
Research on various alkylated methoxypyrazines has shown that even small changes in the alkyl substituents can lead to significant differences in odor perception. For instance, the position of the alkyl group on the pyrazine ring can alter the perceived aroma from nutty to roasty or chocolaty.
Comparison with Related Alkylmethoxypyrazines
To understand the specific contribution of the substituents in this compound, it is useful to compare it with structurally related compounds.
2-isopropyl-3-methoxypyrazine (B1215460): This isomer, where the isopropyl and methoxy groups have swapped positions, is a well-known potent odorant with a characteristic green pea, bell pepper, and earthy aroma. vt.edu It is naturally found in foods like coffee, peas, and bell peppers. nist.gov While it shares the earthy and green notes with this compound, the intensity and specific character of the nutty note are different, highlighting the importance of the substituent positions.
3-sec-butyl-2-methoxy-5-methylpyrazine: This compound is structurally very similar, with a sec-butyl group instead of an isopropyl group at the 3-position. The sec-butyl group is a slightly larger and differently branched alkyl group. This subtle change in the alkyl substituent can influence the intensity and nuances of the nutty and earthy notes. While direct comparative sensory data is limited, studies on related pyrazines suggest that increasing the size of the alkyl group can impact the odor threshold and the specific roasted or nutty character. 3-sec-Butyl-2-methoxypyrazine has been identified in green peas along with 3-isopropyl-2-methoxypyrazine. researchgate.net
The following table provides a comparison of the sensory profiles of these related alkylmethoxypyrazines.
| Compound Name | Structure | Sensory Profile |
| This compound | A pyrazine ring with an isopropyl group at position 3, a methoxy group at position 2, and a methyl group at position 5. | Earthy, green, nutty |
| 2-Isopropyl-3-methoxypyrazine | A pyrazine ring with an isopropyl group at position 2 and a methoxy group at position 3. | Green pea, bell pepper, earthy, nutty, chocolate. nist.gov |
| 3-sec-Butyl-2-methoxy-5-methylpyrazine | A pyrazine ring with a sec-butyl group at position 3, a methoxy group at position 2, and a methyl group at position 5. | Earthy, green pea (based on its identification in green peas). researchgate.net |
Chemoreceptor Interactions and Olfactory Mechanisms (Theoretical Aspects)
The perception of odor begins with the interaction of volatile compounds like this compound with olfactory receptors (ORs) located in the nasal epithelium. While the specific receptor for this compound has not been definitively identified, research on related pyrazines provides a theoretical framework for its olfactory mechanism.
It is theorized that the pyrazine molecule, with its specific shape and distribution of electrostatic potential determined by the methoxy, isopropyl, and methyl groups, binds to a pocket within a specific OR. This binding event triggers a conformational change in the receptor protein, initiating a signal transduction cascade that ultimately results in a nerve impulse being sent to the brain, where the odor is perceived and identified.
Studies have identified specific human olfactory receptors, such as OR5K1, that respond to a range of pyrazine odorants. nih.gov It is plausible that this compound interacts with one or more of these or other, yet to be identified, receptors. The specific "fit" between the molecule and the receptor's binding site determines the strength and character of the olfactory signal. The combination of signals from different ORs activated by the compound would then be integrated by the brain to create the final perception of its unique earthy, green, and nutty aroma.
Influence on Flavor Development in Food Products
Contribution to Savory Notes in Processed Foods
Alkylmethoxypyrazines are known to contribute to the desirable roasted, toasted, and savory flavors that develop in foods during thermal processing, such as baking, frying, and roasting. These compounds are often formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars.
Impact on Coffee Aroma during Processing (e.g., Roasting Effects)
Pyrazines are a crucial class of compounds responsible for the characteristic aroma of roasted coffee. nih.gov While many pyrazines are formed during the roasting process, some, including this compound, have been identified in green coffee beans. nih.gov
The concentration of this compound can be influenced by the roasting process. Studies have shown that the levels of this compound can change depending on the roasting conditions. acs.org Its presence is not always desirable; in some cases, high concentrations of 3-isopropyl-2-methoxypyrazine in green coffee have been associated with a "potato taste defect," an off-flavor that negatively impacts the quality of the coffee. nih.gov This defect has been observed to have a higher variability in insect-damaged coffee beans, suggesting a potential link between insect activity and the concentration of this pyrazine. nih.gov Therefore, monitoring and controlling the levels of this compound is important for achieving the desired aroma profile in roasted coffee.
Use in Fragrance Formulations (Perfumery)
The role of this compound in perfumery is complex. While not commonly used as an isolated ingredient in fragrance compositions, its significance lies in its contribution to the profile of certain natural materials and in the context of its chemical family, the methoxypyrazines, which are pivotal for creating specific scent experiences. The compound is noted as a constituent of Galbanum oil, a gum resin used in perfumery for its intense, bitter, and green aromatic profile. thegoodscentscompany.com However, some chemical suppliers explicitly state that the isolated compound is not recommended for fragrance use, highlighting a distinction between its presence in a natural complex versus its application as a single ingredient. thegoodscentscompany.comthegoodscentscompany.com
The primary scent characteristics of this compound are described as earthy, green, and nutty. Its utility and sensory impact are best understood through the structure-activity relationships of the broader pyrazine family, where minor molecular modifications lead to significant shifts in odor profile.
The sensory impact of a pyrazine molecule is intrinsically linked to its structure, specifically the nature and position of the alkyl and methoxy groups on the pyrazine ring. Research into various pyrazines demonstrates that these compounds are responsible for some of the most potent and distinctive aromas found in nature, from fresh vegetables to roasted nuts. nih.gov
Alkyl-methoxypyrazines are known for their exceptionally low odor detection thresholds, measured in nanograms per liter, giving them a powerful impact even in trace amounts. wikipedia.org The substitution pattern on the pyrazine ring is critical in defining the specific odor character. For instance, the closely related isomer, 2-Methoxy-3-isopropylpyrazine (IPMP), is a key determinant of the green, herbaceous, and sometimes overly "vegetal" character in Sauvignon blanc wines. nih.govwikipedia.org
The addition of a methyl group at the C-5 position, as seen in the subject compound (this compound), modulates this sensory profile. The table below illustrates the relationship between the molecular structure of various pyrazines and their resulting olfactory characteristics, providing context for the sensory impact of this compound.
Interactive Data Table: Structure-Odor Relationships of Selected Pyrazines
| Compound Name | Structure | Key Odor Descriptors |
| This compound | A pyrazine ring with a methoxy group at position 2, an isopropyl group at position 3, and a methyl group at position 5. | Earthy, Green, Nutty |
| 2-Methoxy-3-isopropylpyrazine (IPMP) | An isomer lacking the methyl group at position 5. | Green bell pepper, Earthy, Vegetal, Pea. wikipedia.orgsigmaaldrich.com |
| 2-Methoxy-3-isobutylpyrazine (IBMP) | Alkyl group is isobutyl instead of isopropyl. | Green bell pepper, Herbaceous. nih.gov |
| 2-Methoxy-3-sec-butylpyrazine | Alkyl group is sec-butyl instead of isopropyl. | Strong Green, Earthy, Potato, Galbanum, Green Pea. scentjourner.com |
| 2-Methoxy-3-methylpyrazine | Alkyl group is methyl instead of isopropyl. | Nutty, Chocolate, Green/Smoky (in dilution). thegoodscentscompany.com |
| 2-Methylpyrazine | Lacks the methoxy group and has a methyl group at position 2. | Intense Roasted Nuts, Cocoa, Chocolate. perfumiarz.com |
This comparison reveals that the isopropyl-methoxy combination is strongly associated with green and earthy notes. The presence of the C-5 methyl group in this compound appears to introduce or enhance nutty characteristics alongside the green and earthy base typical of its C-3 isopropyl-substituted relatives. The change from an isopropyl to a smaller methyl group at C-3, as in 2-Methoxy-3-methylpyrazine, shifts the profile significantly towards roasted and gourmand notes like chocolate. thegoodscentscompany.com This demonstrates the high degree of specificity in the structure-activity relationship, where subtle changes differentiate a fresh, vegetal aroma from a warm, roasted one.
Detailed Research Findings
Scientific studies, particularly in enology (the study of wine), have extensively documented the impact of alkyl-methoxypyrazines. These compounds are recognized as key contributors to the "herbaceous" or "vegetal" aromas in certain wine varietals. nih.gov While often considered an off-note if concentrations are too high, they are also an essential part of the characteristic aroma profile at appropriate levels. nih.gov
Research highlights that pyrazines can bridge different scent families within a fragrance, helping to balance and round out a composition. scentjourner.com Pyrazines with earthy notes, such as those related to this compound, are used to introduce grounding, natural elements that complement woody and mossy accords, mimicking the scent of soil and forests. scentjourner.com Similarly, pyrazines with green notes are employed to evoke the crisp scent of cut grass and fresh vegetables. scentjourner.com
Although direct research on the application of this compound in perfume formulations is limited, the extensive body of research on its analogues confirms the potent role of this class of molecules. Their ability to impart strong and distinctive natural aromas makes them a valuable, if challenging, part of the perfumer's palette. The use of these materials, often in minute dosages, can lend a unique and strong character to a fragrance, fundamentally altering its final composition. researchgate.net
Future Research Directions
Elucidation of Novel Biosynthetic Pathways in Diverse Organisms
The complete biosynthetic pathways for many pyrazines, including 3-alkyl-2-methoxypyrazines, are not yet fully understood. researchgate.netnih.gov While the final methylation step, often involving S-adenosyl-L-methionine (SAM) and O-methyltransferase (OMT) enzymes, has been identified in organisms like grapes, the preceding steps and precursors remain a subject of active research. nih.govdur.ac.ukresearchgate.net
Two primary pathways have been proposed for the formation of the pyrazine (B50134) ring. One route suggests the condensation of two amino acids to form a cyclic dipeptide, which is then converted into the pyrazine molecule. oup.comoup.com Another proposed pathway involves the amidation of an amino acid, followed by condensation with an α,β-dicarbonyl compound like glyoxal (B1671930). dur.ac.ukoup.comoup.com For instance, the biosynthesis of 2-methoxy-3-isopropylpyrazine in Pisum sativum (green pea) is thought to involve the condensation of valine with glyoxal or glyoxylic acid. oup.comoup.com
Future research will likely focus on identifying the specific enzymes and intermediate metabolites in these pathways across a wider range of organisms, including bacteria, fungi, and plants. nih.gov Bacteria such as Paenibacillus polymyxa and various Bacillus species are known to produce a complex mixture of alkyl-substituted pyrazines, suggesting diverse and potentially novel biosynthetic machinery. oup.comoup.com For example, research into Paenibacillus polymyxa revealed the production of 19 different pyrazine metabolites, with production stimulated by the addition of the amino acid valine. oup.com Genetically engineered microbes, such as Pseudomonas putida KT2440, are being developed to create novel biosynthetic pathways for producing various pyrazine derivatives from simple carbon sources like glucose. nih.gov A key strategy in this engineering involves using the L-threonine metabolism pathway as a starting point for creating the core pyrazine structure. nih.gov
Recent breakthroughs, such as the use of stable isotope labeling to identify L-leucine and L-serine as key precursors for 3-isobutyl-2-methoxypyrazine (a closely related compound) in plants, highlight a metabolic link to photorespiration that warrants further investigation. researchgate.net Unraveling these complex pathways will be crucial for controlling the expression of these flavor compounds in agriculture and for biotechnological production.
Advanced Analytical Techniques for Trace Analysis
The potent nature of 3-isopropyl-2-methoxy-5-methylpyrazine and its relatives means they have an impact at extremely low concentrations, often in the nanogram-per-liter (ng/L) range. vt.edu This necessitates the development of highly sensitive and selective analytical methods for their detection and quantification in complex matrices like food, beverages, and environmental samples. nih.govresearchgate.net
Current standard methods often involve gas chromatography coupled with mass spectrometry (GC-MS), frequently preceded by a sample preparation step like headspace solid-phase microextraction (HS-SPME). vt.edusigmaaldrich.com Researchers have evaluated various SPME fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), to optimize the extraction efficiency for different methoxypyrazines. vt.edu For liquid samples like Chinese Baijiu, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has proven effective for direct injection and analysis of a range of pyrazines. mdpi.com
Future advancements are aimed at creating methods that are simpler, faster, and more environmentally friendly. nih.gov A promising new frontier is the use of hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov One such technique, Signal Amplification by Reversible Exchange (SABRE), has been used to detect trace pyrazines in edible oils on a low-field benchtop NMR system. nih.gov This approach offers high selectivity, requiring only a simple extraction procedure to accurately quantify pyrazines at micromolar concentrations, demonstrating significant potential for quality control in the food industry. nih.gov Continued innovation in both chromatographic and spectroscopic techniques will be essential for routine and accurate trace analysis.
| Technique | Common Application | Key Advantages | Reference |
|---|---|---|---|
| HS-SPME-GC-MS | Detecting volatile pyrazines in wine, peanut butter, and drinking water. | High sensitivity (ng/L levels), well-established for volatile analysis. | vt.edusigmaaldrich.comresearchgate.net |
| UPLC-MS/MS | Quantitative analysis of pyrazines in liquid matrices like Baijiu. | Rapid, direct injection capability, suitable for less volatile compounds. | mdpi.com |
| SABRE Hyperpolarized NMR | Trace analysis of pyrazines in complex mixtures like edible oils. | High selectivity, requires simple sample preparation, functions on low-field systems. | nih.gov |
Deeper Understanding of Ecological Roles and Inter-Species Communication
Pyrazines are not just flavor compounds; they are significant players in chemical ecology, acting as semiochemicals—informational molecules that mediate interactions between organisms. researchgate.netplantprotection.pl These compounds can function as pheromones for intraspecies communication or as allelochemicals that influence the behavior of other species. plantprotection.pl For example, some pyrazines are known to act as odor signals that can deter predators, protecting plants from being eaten. nih.gov
Future research is needed to decode the specific ecological functions of this compound. Alkoxypyrazines are known to be key semiochemicals, but their precise roles in various ecosystems are still being uncovered. researchgate.net This involves studying how insects, microbes, and plants use this compound for signaling. Such knowledge could be harnessed for agricultural applications, for instance, in developing novel and sustainable pest management strategies. By understanding the behavioral responses of insect pests to specific pyrazines, it may be possible to develop attract-and-kill or push-pull systems that manipulate insect behavior to protect crops. plantprotection.pl
Controlled Microbial Fermentation for Specific Pyrazine Production
The demand for natural flavor compounds has spurred interest in biotechnological production methods as an alternative to chemical synthesis or extraction from natural sources. elsevierpure.com Microbial fermentation is a promising green and sustainable route for producing pyrazines. researchgate.netnih.gov Various microorganisms, including bacteria and fungi, have been identified as pyrazine producers. up.ac.za
Studies have shown that organisms like Bacillus subtilis, Penicillium purpurogenum, and Tolypocladium inflatum can produce pyrazines, with the specific types and yields influenced by the growth medium and fermentation conditions. nih.govresearchgate.netup.ac.za For example, enriching a culture of Tolypocladium inflatum with amino acids was found to significantly increase pyrazine generation. researchgate.net However, a major challenge is that the yields from many wild-type strains are often too low for industrial-scale production. up.ac.za
| Microorganism | Pyrazine Production Finding | Reference |
|---|---|---|
| Tolypocladium inflatum | Enrichment with amino acids at pH 8 enhanced pyrazine generation. | researchgate.net |
| Penicillium purpurogenum | Produced 2-methoxy-3-isobutylpyrazine (MIBP) and 2-methoxy-3,5/6-isopropylpyrazine (MIPP). | up.ac.za |
| Bacillus subtilis | Strains isolated from natto are capable of producing a range of alkylpyrazines. | nih.gov |
| Engineered Pseudomonas putida | Developed for the biosynthesis of pyrazine derivatives from glucose via L-threonine metabolism. | nih.gov |
| Synthetic Microbial Community | A mix of yeasts and bacteria increased total pyrazines by 2.1-fold in a fermented beverage. | researchgate.net |
Computational Chemistry and Molecular Modeling for Structure-Function Prediction
Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of molecules like this compound, offering insights that can guide experimental work. nih.govdoaj.org These in silico methods allow for the prediction of physicochemical properties that are critical for analytical identification. For instance, collision cross-section (CCS) values, which are important for mass spectrometry analysis, can be computationally predicted for different adducts of the molecule, such as [M+H]+ or [M+Na]+. uni.lu
Molecular docking studies are particularly valuable for understanding how pyrazine-based ligands interact with proteins and enzymes. nih.govdoaj.orgacs.org A systematic analysis of pyrazine-protein interactions in the Protein Data Bank (PDB) revealed that the most common interactions are hydrogen bonds involving the pyrazine nitrogen atoms as acceptors. nih.govacs.orgresearchgate.net However, the binding is often complex, involving a combination of hydrogen bonds, π-interactions, and coordination to metal ions. nih.govacs.org Density functional theory (DFT) calculations can further be used to analyze the energetics of different binding modes between a pyrazine derivative and a host receptor molecule. rsc.org
Future research in this area will focus on building more accurate predictive models. These models can help in understanding structure-activity relationships, predicting the sensory properties of novel pyrazine derivatives, and designing enzymes with enhanced or altered specificity for pyrazine biosynthesis. doaj.org By simulating the interactions between pyrazines and olfactory receptors, it may become possible to predict the aroma profile of a compound before it is even synthesized.
Environmental Remediation Strategies for Pyrazine-Related Off-Notes
While desirable in some contexts, methoxypyrazines, including 3-isopropyl-2-methoxypyrazine, can be a source of undesirable "earthy," "musty," or "rotten vegetable" off-notes in drinking water. researchgate.netresearchgate.net These compounds have very low odor thresholds, meaning even trace amounts can lead to consumer complaints and distrust in water quality. researchgate.netresearchgate.net The widespread presence of these pyrazines in source and drinking water highlights the need for effective removal strategies. researchgate.net
A significant challenge is that conventional water treatment processes are often ineffective at removing these compounds. researchgate.net Advanced treatment methods, such as the application of powdered-activated carbon, are more effective but can considerably increase operational costs. researchgate.net
Future research must focus on developing more efficient and cost-effective remediation technologies. This could include the development of novel adsorbent materials with higher specificity for pyrazines, advanced oxidation processes tailored to break down the pyrazine ring structure, or bioremediation approaches using microorganisms capable of degrading these compounds. Investigating the environmental factors that lead to the formation of these off-notes in water sources, such as the activity of certain cyanobacteria, could also lead to preventative watershed management strategies. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for 3-Isopropyl-2-methoxy-5-methylpyrazine in laboratory settings?
Answer:
The compound is commonly synthesized via condensation reactions, such as the Gutknecht or Gastaldi methods, which involve coupling amines and ketones under acidic and oxidative conditions . For instance, glyoxal can react with norvaline amide hydrochloride to form intermediates like 2-hydroxy-3-propylpyrazine, followed by methylation using diazomethane to introduce methoxy groups . Researchers should note that isomer formation (e.g., 2-methoxy-5-isopropylpyrazine) is a common side reaction, requiring careful optimization of reaction stoichiometry and temperature to minimize byproducts .
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
Key techniques include:
- Gas Chromatography (GC): Used to assess purity (>99% by GC is typical) and quantify isomers .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve structural ambiguities, such as distinguishing isopropyl and methoxy substituents .
- Refractometry and Density Measurements: Refractive index (1.492–1.499 at 20°C) and density (1.015–1.027 g/cm³) verify physical consistency with literature .
- Solubility Testing: Confirms insolubility in water and solubility in ethanol, critical for solvent selection in downstream applications .
Basic: What safety precautions are necessary when handling this compound in laboratory experiments?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .
- Storage: Keep in sealed containers away from heat sources (flash point: 67°C) to prevent combustion .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How can researchers control isomer formation during the synthesis of this compound?
Answer:
Isomer formation (e.g., 5- or 6-isopropyl derivatives) arises from regioselectivity challenges during condensation. Strategies include:
- Temperature Control: Lowering reaction temperatures slows kinetic pathways, favoring thermodynamically stable products .
- Catalyst Optimization: Acidic catalysts (e.g., p-toluenesulfonic acid) can enhance regioselectivity by stabilizing transition states .
- Chromatographic Purification: Flash chromatography or preparative GC isolates the desired isomer post-synthesis .
Advanced: What thermodynamic insights have been gained from studying the binding of pyrazine derivatives to Major Urinary Protein (MUP-I)?
Answer:
Isothermal titration calorimetry (ITC) studies reveal that binding is enthalpy-driven , contrary to the entropy-dominated hydrophobic effect. Key findings include:
- Desolvation Effects: Removal of water molecules from the protein binding pocket contributes favorably to ΔH .
- Conformational Relay: Ligand binding rigidifies residues near the binding site while increasing flexibility in adjacent regions, partially offsetting entropic penalties .
- NMR Relaxation Measurements: Methyl side-chain dynamics (via ²H NMR) quantify entropy changes in residues like Leu 50 and Ile 52 .
Advanced: How do solvent-driven enthalpic effects influence the binding affinity of pyrazine ligands to proteins?
Answer:
Desolvation of the hydrophobic binding pocket releases ordered water molecules, creating a favorable enthalpic contribution. This effect dominates over entropic losses from protein rigidification, as shown in MUP-I binding studies . Researchers can leverage this by designing ligands with complementary polarity to maximize water displacement during binding.
Advanced: What spectroscopic methods are employed to resolve structural ambiguities in pyrazine derivatives?
Answer:
- 2D NMR (e.g., HSQC, NOESY): Resolves overlapping signals in crowded spectra, particularly for isopropyl and methoxy groups .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₉H₁₄N₂O) and distinguishes isomers via fragmentation patterns .
- X-ray Crystallography: Provides unambiguous structural data for crystalline derivatives, though challenging due to the compound’s liquid state at room temperature .
Advanced: How do conformational relay mechanisms in protein-ligand interactions affect entropy-enthalpy compensation?
Answer:
In MUP-I, ligand binding rigidifies residues directly interacting with the pyrazine (e.g., Phe 108) but increases conformational freedom in adjacent loops (e.g., residues 34–38). This "relay" redistributes entropic penalties, reducing net entropy loss. Researchers must account for such dynamics when interpreting ITC data, as traditional models may underestimate enthalpy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
